

# Application Notes and Protocols for the Total Synthesis of Furosemide

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## Compound of Interest

Compound Name: Furoamide

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This document provides detailed methodologies for the total synthesis of Furosemide, a potent loop diuretic used in the treatment of edema and hypertension. The synthesis of Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is outlined here through two primary, industrially relevant routes. The protocols are based on established patent literature and academic publications, offering a comprehensive guide for laboratory-scale synthesis.

## Overview of Synthetic Strategies

Two principal synthetic pathways for Furosemide have been widely reported and are detailed below:

- **Route 1: Starting from 2,4-Dichlorobenzoic Acid.** This classic approach involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to form the key sulfonamide intermediate. The final step is a nucleophilic aromatic substitution reaction with furfurylamine.
- **Route 2: Starting from 4-Chloro-2-fluorotoluene.** This alternative synthesis begins with the photochlorination of 4-chloro-2-fluorotoluene to the corresponding benzotrichloride. Subsequent chlorosulfonation, ammonolysis, and condensation with furfurylamine yield Furosemide. This route can offer advantages in terms of yield and purity.<sup>[1][2]</sup>

## Route 1: Synthesis from 2,4-Dichlorobenzoic Acid

This synthetic route is a well-established method for the preparation of Furosemide.

### Logical Workflow for Route 1



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Caption: Synthetic pathway of Furosemide starting from 2,4-Dichlorobenzoic Acid.

## Experimental Protocols

### Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

This step introduces the chlorosulfonyl group onto the aromatic ring.

- Materials:
  - 2,4-Dichlorobenzoic acid
  - Chlorosulfonic acid
  - Catalyst (e.g., Sulfuric acid, Iron trichloride, or Zinc dichloride)[3][4]
  - Ice water
- Procedure:
  - In a suitable reactor, charge chlorosulfonic acid and the selected catalyst.[3]
  - Gradually add 2,4-dichlorobenzoic acid to the stirred mixture, maintaining the temperature between 130-150°C.[5][6] The molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic acid is typically around 1:3.5.[7]
  - The reaction is generally carried out for 1 to 6 hours.[5][6]

- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product, 2,4-dichloro-5-chlorosulfonylbenzoic acid.[5]
- Filter the precipitate and wash with cold water until the filtrate is neutral.[5]

### Step 2: Ammonolysis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid

The chlorosulfonyl group is converted to a sulfonamide in this step.

- Materials:
  - 2,4-Dichloro-5-chlorosulfonylbenzoic acid
  - Ammonia solution (e.g., ammonia water)
  - Hydrochloric acid
- Procedure:
  - Add the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid portion-wise to a stirred ammonia solution, maintaining the temperature below 10°C.[8]
  - Stir the mixture for approximately 3 hours at 10-15°C.[7]
  - Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product, 2,4-dichloro-5-sulfamoylbenzoic acid.[7][9]
  - Filter the precipitate, wash with water, and dry. The product can be purified by recrystallization from an ethanol-water mixture.[5][9]

### Step 3: Condensation with Furfurylamine

The final step involves the reaction of the sulfonamide intermediate with furfurylamine.

- Materials:
  - 2,4-Dichloro-5-sulfamoylbenzoic acid

- Furfurylamine
- Sodium hydroxide
- Dichloromethane
- Hydrochloric acid
- Procedure:
  - A mixture of 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is heated. The reaction can be carried out in the presence of a solvent or neat.[\[10\]](#)
  - After the reaction, the mixture is cooled, and an aqueous solution of sodium hydroxide is added to dissolve the product.[\[10\]](#)
  - The resulting solution is washed with dichloromethane to remove unreacted furfurylamine and byproducts.[\[10\]](#)
  - The aqueous layer is then acidified with hydrochloric acid to precipitate Furosemide.[\[10\]](#)
  - The crude Furosemide is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

## Quantitative Data for Route 1

Step	Product	Yield (%)	Melting Point (°C)	Purity (%)
2	2,4-Dichloro-5-sulfamoylbenzoic Acid	~79.3	232-234	>99 (HPLC) <a href="#">[5]</a> <a href="#">[7]</a>
3	Furosemide	35-50 (overall)	206-208	- <a href="#">[2]</a> <a href="#">[11]</a>

## Route 2: Synthesis from 4-Chloro-2-fluorotoluene

This more modern approach offers potentially higher yields and purity of the final product.

## Logical Workflow for Route 2



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Caption: Synthetic pathway of Furosemide starting from 4-Chloro-2-fluorotoluene.

## Experimental Protocols

### Step 1: Photochlorination of 4-Chloro-2-fluorotoluene

This step involves the radical chlorination of the methyl group.

- Materials:
  - 4-Chloro-2-fluorotoluene
  - Gaseous chlorine
- Procedure:
  - In an apparatus equipped for photochemical chlorination, treat 4-chloro-2-fluorotoluene with gaseous chlorine.<sup>[1]</sup>
  - Bubble chlorine gas at a flow rate of 12-16 g/h per mole of the starting material.<sup>[1]</sup>
  - Maintain the reaction temperature at 85-95°C for 11-12 hours under UV irradiation.<sup>[1]</sup>
  - The product, 4-chloro-2-fluoro-benzotrichloride, can be purified by vacuum distillation.

### Step 2: Chlorosulfonylation and Ammonolysis of 4-Chloro-2-fluoro-benzotrichloride

This two-part step first introduces the chlorosulfonyl group and then converts it to a sulfonamide.

- Materials:

- 4-Chloro-2-fluoro-benzotrichloride
- Sulfuric chlorohydrin (chlorosulfonic acid)
- Sulfuric acid
- Ammonium hydroxide (30%)
- Dichloromethane (optional)
- Procedure:
  - Add 4-chloro-2-fluoro-benzotrichloride to a preheated (60-140°C) mixture of sulfuric chlorohydrin and sulfuric acid.[\[11\]](#)
  - Maintain the reaction mixture at 140-150°C for 1-3 hours.[\[11\]](#)
  - Cool the mixture and pour it into ice water to precipitate the intermediate, which is then hydrolyzed to 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid.[\[1\]](#)
  - Filter the wet intermediate and add it in portions to a 30% ammonium hydroxide solution, keeping the temperature below 10°C.[\[1\]](#)[\[11\]](#)
  - Stir the solution for 2 hours.[\[1\]](#)
  - Acidify the solution with 30% sulfuric acid to a pH of 2.0 and cool to 0°C to precipitate 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.[\[1\]](#)[\[11\]](#)

### Step 3: Condensation with Furfurylamine

This final step is a condensation reaction to yield Furosemide.

- Materials:
  - 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
  - Furfurylamine
  - Glacial acetic acid

- Procedure:
  - Heat a mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and furfurylamine (molar ratio of about 1:5) to 95°C for 2 hours.[\[12\]](#)
  - After the reaction is complete, pour the mixture into water and acidify to pH 4 with glacial acetic acid to precipitate Furosemide.[\[12\]](#)
  - Collect the crystalline product by filtration, wash with water, and recrystallize from ethanol.[\[12\]](#)

## Quantitative Data for Route 2

Step	Product	Yield (%)	Purity (%)
1	4-Chloro-2-fluoro-benzotrichloride	95.0 (total)	- <a href="#">[12]</a>
2	4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid	65	94-97 (HPLC) <a href="#">[12]</a>
3	Furosemide	96	- <a href="#">[12]</a>

## Analytical Data for Furosemide

The identity and purity of the synthesized Furosemide should be confirmed by analytical methods.

## Spectroscopic Data

Technique	Key Data
$^1\text{H}$ NMR	Spectra available in various databases.[13][14][15][16]
$^{13}\text{C}$ NMR	Spectra available in various databases.[13][14]
IR (KBr)	Characteristic peaks for functional groups can be observed. Spectra are available in public databases.[17][18][19]
Mass Spec	Molecular ion peak corresponding to the molecular weight of Furosemide (330.74 g/mol ) is expected.[17][20]

Note: For detailed peak assignments and interpretation of spectra, refer to the cited spectroscopic databases.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory under appropriate safety precautions. All procedures should be performed in accordance with institutional and governmental safety regulations.

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